molecular formula C11H20O2 B1345184 6-Hexyltetrahydro-2H-pyran-2-one CAS No. 710-04-3

6-Hexyltetrahydro-2H-pyran-2-one

Cat. No. B1345184
CAS RN: 710-04-3
M. Wt: 184.27 g/mol
InChI Key: YZRXRLLRSPQHDK-UHFFFAOYSA-N
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Description

The compound 6-Hexyltetrahydro-2H-pyran-2-one is a derivative of the tetrahydropyran family, which is a class of organic compounds characterized by a six-membered ether ring containing five carbon atoms and one oxygen atom. The hexyl group attached to the 2H-pyran-2-one indicates a six-carbon alkyl chain, which may influence the compound's physical and chemical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been reported using various methods. For instance, an enantioselective route for synthesizing a similar antifungal agent was developed, which involved epoxide ring opening with a Grignard reagent and stereoselective reduction using catecholborane as key reactions . Another approach for synthesizing tetrahydropyran derivatives included one-pot double allylboration and ring-closing metathesis reactions, which proved to be concise and efficient . Additionally, a highly diastereoselective one-pot three-component synthesis was performed using Prins cyclization, which yielded a range of tetrahydropyran derivatives . A practical stereoselective synthesis involving diastereoselective iodine-induced electrophilic cyclization and ring closing metathesis was also described .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is characterized by the presence of a tetrahydropyran ring, which can be functionalized at various positions. The stereochemistry of the substituents on the tetrahydropyran ring is crucial for the biological activity of these compounds. For example, the synthesis of a potent natural antifungal compound involved specific stereochemical configurations at the 6-position of the tetrahydropyran ring .

Chemical Reactions Analysis

Tetrahydropyran derivatives can undergo various chemical reactions, including esterification and glycosidic linkage formation. The 6-hydroxy-2H-pyran-3(6H)-ones were esterified stereoselectively with acetic and formic acid, and with amino acids and peptide derivatives . These reactions are important for the modification of the tetrahydropyran core to produce derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their functional groups and stereochemistry. For instance, the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses demonstrated the potential of these compounds as precursors for the synthesis of a variety of disaccharides . Spectroscopic and theoretical explorations of a related biomolecule provided insights into reactive sites, electron density dislocation, and molecular interactions . The efficient synthesis of maltol and related compounds from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones highlighted the versatility of tetrahydropyran derivatives in organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

  • Summary of Application : “6-Hexyltetrahydro-2H-pyran-2-one” is a chemical compound with the formula C11H20O2 . It’s also known by other names such as δ-Hexylvalerolactone, δ-Hexyl-δ-valerolactone, δ-Undecalactone, 5-Hydroxyundecanoic acid lactone, 5-Hydroxy-n-undecanoic acid δ-lactone, 2H-Pyran-2-one, tetrahydro-3-hexyl-, Undecanoic acid, 5-hydroxy-, δ-lactone, Undecanolide-1,5, δ-Undecanolide, Undecan-5-olide, 5-Undecanolide, β-Undecalactone, Undecanolactone .

Polymer Synthesis

  • Summary of Application : A similar compound, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
  • Methods of Application/Experimental Procedures : The synthesis of EVP involves Pd-catalyzed telomerization of butadiene . This compound is then used as an intermediary for the synthesis of high CO2-content polymers .
  • Results/Outcomes : The use of EVP allows for the creation of high CO2-content polymers .

Biological and Pharmacological Activities

  • Summary of Application : 5,6-dihydro-2H-pyran-2-ones, a type of heterocycle, have shown a wide range of biological and pharmacological activities .
  • Results/Outcomes : These types of heterocycles have shown antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities . They are also known as the inducer of a colony stimulating factor in bone marrow stromal cells .

Infrared Spectroscopy and Mass Spectrometry

  • Summary of Application : “6-Hexyltetrahydro-2H-pyran-2-one” can be analyzed using infrared spectroscopy and mass spectrometry .
  • Methods of Application/Experimental Procedures : The compound is subjected to infrared spectroscopy and mass spectrometry to obtain its spectrum .
  • Results/Outcomes : The spectrum obtained can be used to identify and analyze the compound .

Synthesis of 2H-Pyrans

  • Summary of Application : 2H-Pyrans, which include “6-Hexyltetrahydro-2H-pyran-2-one”, are important structural motifs present in many natural products .
  • Methods of Application/Experimental Procedures : Various synthetic methods have been developed to access 2H-Pyrans .
  • Results/Outcomes : These methods have enabled the synthesis of a wide range of 2H-Pyrans, which are key intermediates in the construction of many natural product structures .

Fungicide Development

  • Summary of Application : A similar compound, 6-Pentyl-2H-pyran-2-one (6PP), has shown potential as a fungicide against Cylindrocarpon destructans .
  • Methods of Application/Experimental Procedures : 6PP induces autophagy in C. destructans by downregulating ECHS1 at the transcriptional level and inhibiting ECHS1 protein activity .
  • Results/Outcomes : The results suggest that 6PP is a potential candidate for the development of new fungicides against C. destructans .

Infrared Spectroscopy and Mass Spectrometry

  • Summary of Application : “6-Hexyltetrahydro-2H-pyran-2-one” can be analyzed using infrared spectroscopy and mass spectrometry .
  • Methods of Application/Experimental Procedures : The compound is subjected to infrared spectroscopy and mass spectrometry to obtain its spectrum .
  • Results/Outcomes : The spectrum obtained can be used to identify and analyze the compound .

Synthesis of High CO2-Content Polymers

  • Summary of Application : A similar compound, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
  • Methods of Application/Experimental Procedures : The synthesis of EVP involves Pd-catalyzed telomerization of butadiene . This compound is then used as an intermediary for the synthesis of high CO2-content polymers .
  • Results/Outcomes : The use of EVP allows for the creation of high CO2-content polymers .

Antifungal Activities

  • Summary of Application : A similar compound, 6-Pentyl-2H-pyran-2-one (6PP), has shown potential as a fungicide against multiple plant pathogenic fungi .
  • Results/Outcomes : The results suggest that 6PP is a potential candidate for the development of new fungicides against multiple plant pathogenic fungi .

properties

IUPAC Name

6-hexyloxan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YZRXRLLRSPQHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC(=O)O1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
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DSSTOX Substance ID

DTXSID9047099
Record name 6-Hexyltetrahydro-2H-pyran-2-one
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Molecular Weight

184.27 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a creamy, peach-like odour
Record name delta-Undecalactone
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Record name 5-Hydroxyundecanoic acid lactone
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Boiling Point

152.00 to 155.00 °C. @ 10.50 mm Hg
Record name 6-Hexyltetrahydro-2H-pyran-2-one
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 5-Hydroxyundecanoic acid lactone
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Density

0.956-0.961
Record name 5-Hydroxyundecanoic acid lactone
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Product Name

6-Hexyltetrahydro-2H-pyran-2-one

CAS RN

710-04-3
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Record name 2H-Pyran-2-one, 6-hexyltetrahydro-
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Record name 6-Hexyltetrahydro-2H-pyran-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Hexyltetrahydro-2H-pyran-2-one

Citations

For This Compound
7
Citations
W Zhang, R Wang, Y Yuan, T Yang, S Liu - LWT, 2016 - Elsevier
… 3, it can be seen that, only 5 compounds, namely furfural, 5-methyl-2-furancarboxaldehyde, 2-furanmethanol, 5-formyl-2-furfurylmethanoate and 6-hexyltetrahydro-2H-pyran-2-one were …
Number of citations: 52 www.sciencedirect.com
GA Ko, M Son, SK Cho - Food science and biotechnology, 2016 - Springer
Sageretia thea (Osbeck) MCJohnst., an evergreen tender shrub of the Rhamnaceae, has been used as folk medicine and in traditional tea. To the best of our knowledge, this is the first …
Number of citations: 15 link.springer.com
X Zhao, L Sun, X Zhang, M Wang, H Liu, Y Zhu - Food Bioscience, 2021 - Elsevier
The physicochemical, nutritional and functional properties of 6 chickpea species (T2-3, A-1, Benying-1, YZ-514, YZ -32 and YZ-364) from Xinjiang (China) were studied, and the volatile …
Number of citations: 12 www.sciencedirect.com
A Bacak - Advances in Dairy Products, 2017 - Wiley Online Library
… acetoacetate, p‐tolualdehyde, allyl caproate (allyl hexanoate), rescorcinol dimethyl, methyl‐cyclopentelonone and delta‐undecalactone (IUPAC: 6‐Hexyltetrahydro‐2H‐pyran‐2‐one). …
Number of citations: 1 onlinelibrary.wiley.com
TA Barker - 2012 - etheses.whiterose.ac.uk
O→ C rearrangements, whether [1, 3] or [3, 3], have been widely studied. 1, 2 In particular, the rearrangement of vinyl ethers to carbonyl containing compounds has received worldwide …
Number of citations: 2 etheses.whiterose.ac.uk
GI Borodkin, VG Shubin - Russian Journal of Organic Chemistry, 2021 - Springer
Literature data on electrophilic and oxidative fluorination of heterocyclic compounds have been analyzed in terms of the “green” chemistry principles. Particular attention has been paid …
Number of citations: 6 link.springer.com
王爱华, 马红叶, 李荣飞, 杨仕品, 乔荣, 钟霈霖 - 中国农业科学, 2021 - chinaagrisci.com
Abstract: [Objective] Two interspecific hybrids PF (with honey peach aroma) and NF (without peach aroma) were obtained from the cross of Fragaria ananassa Duch. and F. nilgerrensis …
Number of citations: 1 www.chinaagrisci.com

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